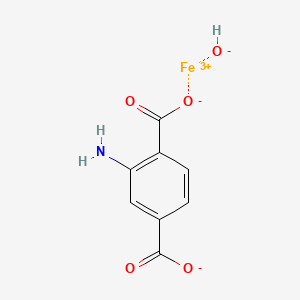
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III): is a coordination compound where iron is in the +3 oxidation state. This compound is of interest due to its potential applications in various fields such as catalysis, medicine, and materials science. The presence of both amino and carboxylate groups in the ligand structure allows for versatile coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) typically involves the reaction of iron(III) salts with the appropriate ligand under controlled conditions. One common method is:
Ligand Preparation: The ligand, 2-amino-4-carboxylatobenzoic acid, is prepared by nitration of 2-aminobenzoic acid followed by reduction and carboxylation.
Complex Formation: The ligand is then reacted with an iron(III) salt, such as iron(III) chloride, in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature or slightly elevated temperatures (30-50°C) with constant stirring.
Isolation and Purification: The resulting complex is isolated by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pH, concentration) is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: Ligands coordinated to the iron center can be replaced by other ligands through substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of iron hydroxides and free ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Various ligands such as phosphines, amines, and carboxylates.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Formation of iron(IV) or iron(V) complexes.
Reduction: Formation of iron(II) complexes.
Substitution: New iron-ligand complexes with different properties.
Hydrolysis: Iron hydroxides and free 2-amino-4-carboxylatobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Material Science: The compound is explored for its potential in the synthesis of advanced materials with specific magnetic and electronic properties.
Biology and Medicine
Drug Development: The compound’s coordination chemistry is studied for designing new drugs with improved efficacy and reduced side effects.
Biochemical Studies: It is used as a model compound to study iron’s role in biological systems, including enzyme function and electron transport.
Industry
Environmental Applications: The compound is investigated for its potential in environmental remediation, such as the removal of pollutants from water.
Manufacturing: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) exerts its effects depends on its application:
Catalysis: The iron center facilitates electron transfer processes, enabling the activation of substrates and the formation of reaction intermediates.
Biological Systems: The compound can interact with biomolecules, influencing enzyme activity and cellular processes through coordination with active sites or metal ion transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(II): Similar structure but with iron in the +2 oxidation state.
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)cobalt(III): Cobalt analog with similar coordination chemistry.
((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)copper(II): Copper analog with distinct redox properties.
Uniqueness
Oxidation State: The +3 oxidation state of iron in ((2-Amino-4-carboxylatobenzoyl)oxy)(hydroxy)iron(III) provides unique redox properties compared to its +2 counterparts.
Ligand Coordination: The presence of both amino and carboxylate groups in the ligand allows for versatile coordination modes and reactivity.
Applications: The compound’s specific properties make it suitable for a wide range of applications, from catalysis to biomedical research, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C8H6FeNO5 |
|---|---|
Molekulargewicht |
251.98 g/mol |
IUPAC-Name |
2-aminoterephthalate;iron(3+);hydroxide |
InChI |
InChI=1S/C8H7NO4.Fe.H2O/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;;/h1-3H,9H2,(H,10,11)(H,12,13);;1H2/q;+3;/p-3 |
InChI-Schlüssel |
IOCNCYBKRUIJCA-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)[O-])N)C(=O)[O-].[OH-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















